Globulixanthone A

Description

Structure

3D Structure

Properties

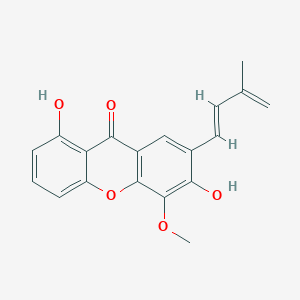

Molecular Formula |

C19H16O5 |

|---|---|

Molecular Weight |

324.3 g/mol |

IUPAC Name |

1,6-dihydroxy-5-methoxy-7-[(1E)-3-methylbuta-1,3-dienyl]xanthen-9-one |

InChI |

InChI=1S/C19H16O5/c1-10(2)7-8-11-9-12-17(22)15-13(20)5-4-6-14(15)24-18(12)19(23-3)16(11)21/h4-9,20-21H,1H2,2-3H3/b8-7+ |

InChI Key |

HWBGGUSOSGUXJQ-BQYQJAHWSA-N |

SMILES |

CC(=C)C=CC1=CC2=C(C(=C1O)OC)OC3=CC=CC(=C3C2=O)O |

Isomeric SMILES |

CC(=C)/C=C/C1=CC2=C(C(=C1O)OC)OC3=CC=CC(=C3C2=O)O |

Canonical SMILES |

CC(=C)C=CC1=CC2=C(C(=C1O)OC)OC3=CC=CC(=C3C2=O)O |

Synonyms |

globuli-xanthone A globulixanthone A |

Origin of Product |

United States |

Chemical and Physical Properties of Globulixanthone a

The chemical structure of Globulixanthone A was determined through detailed spectroscopic analysis, including techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net

Table 1:

| Property | Value |

| Molecular Formula | C28H30O6 |

| Systematic Name | 2,8-dihydroxy-1-methoxy-5-(3-methylbut-2-enyl)-6',6'-dimethyl-6',7'-dihydro-pyrano[2',3':3,4]xanthone |

| Appearance | Yellow amorphous solid |

| Source | Root bark of Symphonia globulifera |

Data sourced from Nkengfack et al., 2002. researchgate.net

Biosynthesis and Biogenetic Pathways of Globulixanthone a

Fundamental Biosynthetic Routes to Xanthone (B1684191) Scaffolds

The journey to Globulixanthone A begins with the construction of the fundamental xanthone scaffold, a dibenzo-γ-pyrone structure. In higher plants, this core is typically assembled through a mixed biosynthetic origin, drawing precursors from two primary metabolic pathways: the shikimate pathway and the acetate-polyketide pathway. mdpi.comagriculturejournals.czrsc.org

Contributions from the Shikimate Pathway

The shikimate pathway is a crucial metabolic route that links carbohydrate metabolism to the biosynthesis of aromatic compounds. nih.govfrontiersin.org This pathway provides one of the aromatic rings (typically designated as the B-ring) and the carbonyl group of the xanthone nucleus. rsc.org The pathway begins with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, namely phosphoenolpyruvate (B93156) and erythrose-4-phosphate. nih.gov Through a series of enzymatic steps, these are converted to shikimic acid and ultimately to aromatic amino acids like L-phenylalanine. nih.govnih.gov Depending on the plant family, either L-phenylalanine or an earlier intermediate like 3-hydroxybenzoic acid serves as the direct precursor for the B-ring of the xanthone. nih.govfrontiersin.org

Contributions from the Acetate (B1210297) and Polyketide Pathways

The second aromatic ring (the A-ring) of the xanthone scaffold is derived from the acetate-polyketide pathway. mdpi.comagriculturejournals.cz This pathway utilizes acetyl-CoA, which is carboxylated to malonyl-CoA. An enzyme known as benzophenone (B1666685) synthase (BPS), a type III polyketide synthase, then catalyzes the condensation of a benzoyl-CoA derivative (from the shikimate pathway) with three molecules of malonyl-CoA. mdpi.com This series of decarboxylative condensations results in the formation of a polyketide chain that subsequently undergoes intramolecular cyclization and aromatization to yield a key benzophenone intermediate. mdpi.comnih.gov In many xanthone-producing plants, this central intermediate is 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comnih.govfrontiersin.org

Enzymatic Catalysis and Transformation in this compound Biogenesis

The transformation of the benzophenone intermediate into the tricyclic xanthone core is a critical step, catalyzed by specific enzymes that ensure the correct regiochemistry of the final product.

The key transformation is a regioselective intramolecular oxidative coupling of the benzophenone. nih.govfrontiersin.orgnih.gov This reaction is catalyzed by cytochrome P450 monooxygenases, which are often referred to as xanthone synthases. mdpi.comfrontiersin.org These enzymes facilitate the formation of a C-O bond between the two aromatic rings of the benzophenone precursor. The regioselectivity of this cyclization is crucial, as it can lead to different xanthone isomers. For instance, oxidative coupling can occur either ortho or para to a hydroxyl group on the B-ring, leading to the formation of 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone, respectively. mdpi.com These two compounds often serve as the foundational skeletons for the vast diversity of xanthones found in nature. nih.govnih.gov In the case of this compound's presumed biosynthetic pathway, a specific xanthone synthase would catalyze the cyclization of a hydroxylated benzophenone precursor to form the core xanthone structure.

Post-Synthetic Modifications and Prenylation in this compound

The basic xanthone scaffold undergoes a series of post-synthetic modifications to yield the final, structurally complex this compound. These modifications, which include prenylation and methylation, are catalyzed by specific tailoring enzymes and are critical for the compound's biological activity and structural identity.

Prenylation, the attachment of isoprenoid moieties, is a common modification in the biosynthesis of xanthones and other secondary metabolites. researchgate.netnih.gov This process is catalyzed by prenyltransferase enzymes, which utilize prenyl diphosphate (B83284) donors such as dimethylallyl pyrophosphate (DMAPP) or geranylgeranyl pyrophosphate (GGPP). researchgate.net These enzymes are often membrane-bound and exhibit substrate and positional specificity, attaching the prenyl group to a particular position on the aromatic ring. researchgate.net In the case of this compound, a specific prenyltransferase is responsible for adding the isoprenoid side chain that is a characteristic feature of its structure.

Further diversification is achieved through the action of other tailoring enzymes, such as O-methyltransferases (OMTs). These enzymes catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to a hydroxyl group on the xanthone core. acs.orgnih.gov The specific methylation pattern of this compound is a result of the action of one or more specific OMTs. The sequence of these post-synthetic modifications—whether prenylation precedes methylation or vice versa—is determined by the substrate specificity of the involved enzymes and contributes to the final chemical structure of this compound.

Total Synthesis Strategies for the this compound Core Structure

The total synthesis of this compound, which is structurally identified as 1,3,7-trihydroxy-2-(3-methylbut-2-enyl)xanthone, has been a subject of synthetic exploration. While a direct, one-pot synthesis of this compound has not been extensively documented, its synthesis can be conceptually approached by constructing the 1,3,7-trihydroxyxanthone core, followed by a regioselective introduction of the prenyl group at the C-2 position.

The final key step in the total synthesis of this compound would be the regioselective prenylation at the C-2 position of the 1,3,7-trihydroxyxanthone core. The reactivity of the hydroxyl groups on the xanthone nucleus dictates the position of substitution. In polyhydroxyxanthones, the number and position of hydroxyl groups influence their inhibitory activity against certain enzymes, with the activity being directly proportional to the number of hydroxyl groups. dokumen.pub The synthesis of related prenylated xanthones often involves the reaction of a polyhydroxyxanthone with a prenylating agent such as prenyl bromide. rsc.org Enzymatic approaches using prenyltransferases have also been shown to achieve high regioselectivity in the prenylation of xanthones. For instance, a prenyltransferase from Hypericum calycinum has been shown to catalyze the regiospecific C-8 prenylation of 1,3,6,7-tetrahydroxyxanthone. mdpi.com While not directly applied to this compound, these enzymatic methods suggest a potential route for achieving the desired C-2 prenylation with high selectivity.

Table 1: Key Synthetic Steps for the this compound Core

| Step | Reaction | Reagents and Conditions | Key Intermediate/Product |

| 1 | NBS-induced nuclear bromination | 1,3,5-trimethoxybenzene, NBS | Brominated trimethoxybenzene |

| 2 | Lithiation and Benzoylation | n-BuLi, methyl 2,5-dibenzyloxybenzoate | Benzoylated intermediate |

| 3 | Selective debenzylation | Not specified in abstract | Dihydroxy intermediate |

| 4 | Intramolecular Cyclization | Base-catalyzed | Xanthone core structure |

| 5 | Demethylation | Not specified in abstract | 1,3,7-Trihydroxyxanthone |

| 6 | Regioselective Prenylation | Prenyl bromide or enzymatic | This compound |

Synthetic Approaches to this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a crucial step in exploring the structure-activity relationships of this class of compounds. These synthetic efforts can involve modifications at various positions of the xanthone core or alterations to the prenyl side chain.

One common approach to generating analogues is through the derivatization of the hydroxyl groups. For instance, the synthesis of a series of hydroxyxanthones and their subsequent conversion to acetoxy and alkoxy derivatives has been reported to modulate their biological activity. dokumen.pub The synthesis of such derivatives from this compound would involve standard acylation or alkylation reactions, targeting one or more of the three hydroxyl groups. The selectivity of these reactions would depend on the relative reactivity of the hydroxyl groups at positions 1, 3, and 7.

Furthermore, analogues can be created by introducing different substituents onto the xanthone scaffold. The synthesis of various xanthone derivatives, including those with additional alkyl or aryl groups, has been explored to create libraries of compounds for biological screening. stjohns.edu For example, the synthesis of novel xanthone analogues as potential non-camptothecin topoisomerase I inhibitors has been described. stjohns.edu These strategies often start from a common xanthone intermediate and employ various coupling and functionalization reactions to introduce diversity.

The prenyl side chain of this compound also presents an opportunity for modification. Analogues with different lengths or isomers of the prenyl group, or even its replacement with other lipophilic moieties, could be synthesized. The synthesis of xanthones with different prenyl groups, such as the 1,1-dimethylallyl group, has been reported. rsc.org

Table 2: Examples of Synthetic Analogues of Polyhydroxyxanthones

| Analogue Type | Synthetic Strategy | Potential Modification on this compound | Reference |

| Alkoxy derivatives | Alkylation of hydroxyl groups | Methylation or ethylation of OH at C-1, C-3, or C-7 | dokumen.pub |

| Acetoxy derivatives | Acylation of hydroxyl groups | Acetylation of OH at C-1, C-3, or C-7 | dokumen.pub |

| Furanoxanthones | Cyclization of prenyl group | Intramolecular cyclization of the C-2 prenyl group | stjohns.edu |

| Bis-xanthones | Dimerization | Dimerization through phenolic coupling | stjohns.edu |

Regioselective Functionalization and Derivatization Methodologies

Regioselectivity is a critical aspect of the synthesis and derivatization of polyfunctional molecules like this compound. The ability to selectively modify a specific position on the xanthone nucleus allows for the precise tuning of its chemical and biological properties.

A notable example of regioselective functionalization is the reaction of 1,3,7-trihydroxyxanthone with prenal (3-methyl-2-butenal). nih.govacs.org This reaction, when conducted in the presence of calcium hydroxide (B78521) at room temperature, exclusively yields the linear pyranoxanthone, osajaxanthone, in 75% yield. nih.govacs.org Under thermal conditions (140–150 °C), the same starting materials produce the angular pyranoxanthone, nigrolineaxanthone F, in 98% yield. nih.govacs.org These findings demonstrate that the regioselectivity of the reaction can be controlled by the reaction conditions, providing access to different structural isomers. This methodology could potentially be adapted for the regioselective introduction of other functional groups onto the this compound scaffold.

The derivatization of analytes with multiple functional groups, such as the polyhydroxyxanthones, often requires careful control to achieve the desired regioselectivity. In the context of mass spectrometry analysis, derivatization is employed to enhance ionization efficiency and improve chromatographic separation. scribd.com These derivatization techniques, which often target specific functional groups like hydroxyls or amines, can be adapted for the regioselective modification of this compound for synthetic purposes. For instance, the use of protecting groups could allow for the selective functionalization of one hydroxyl group while the others remain unreacted.

The development of new catalytic systems also plays a role in regioselective functionalization. For example, palladium-catalyzed cross-dehydrogenative coupling has been used for the formation of xanthones. scribd.com Such catalytic methods could potentially be applied to the regioselective C-H functionalization of the this compound core, allowing for the introduction of new substituents at specific positions.

Conclusion

Bioprospecting and Source Organisms of this compound

Bioprospecting for novel chemical entities often leads researchers to organisms that are used in traditional medicine or are known to produce a wide array of secondary metabolites. The discovery of this compound is a direct outcome of such targeted exploration.

The primary botanical source of this compound is Symphonia globulifera L. f., a tree belonging to the Clusiaceae family. researchgate.netnih.gov This species is a tall tree characterized by a yellow latex and is widely distributed across the Neotropics and Equatorial Africa. mdpi.comprota4u.org In traditional medicine, various parts of the plant are used; for instance, the bark and heartwood are used as laxatives and tonics in Cameroon, while the latex is used against skin diseases in Panama. mdpi.com

Chemical investigations into Symphonia globulifera have revealed a rich and diverse profile of secondary metabolites. thieme-connect.com The plant is a known source of numerous bioactive compounds, including polyprenylated benzophenones, biflavonoids, steroids, and a variety of xanthones. mdpi.comthieme-connect.com Bioassay-guided fractionation of an extract from the root bark of Symphonia globulifera led to the isolation of two new xanthones with isoprenoid units, which were named this compound and Globulixanthone B. researchgate.netnih.gov Further studies on the root bark have also identified other related compounds, such as Globulixanthones C, D, and E. prota4u.orgnih.gov The presence of these complex xanthones underscores the significance of Symphonia globulifera as a valuable resource in natural product chemistry. prota4u.orgthieme-connect.com

**Table 1: Selected Bioactive Compounds from *Symphonia globulifera***

| Compound Class | Example Compounds | Plant Part | Reference |

|---|---|---|---|

| Xanthones | This compound, Globulixanthone B, Globulixanthone C, Gaboxanthone, Symphonin | Root Bark, Stem Bark | researchgate.netnih.govmdpi.comnih.gov |

| Benzophenones | Guttiferone A, Guttiferone K, Guttiferone U | Roots, Stem Bark, Leaves, Seeds | mdpi.comthieme-connect.comafricaresearchconnects.com |

| Flavonoids | Kaempferol | Stem Bark | mdpi.com |

| Steroids | Stigmasterol, β-sitosterol | Root Bark, Stem Bark | researchgate.netmdpi.com |

| Triterpenoids | Lupeol | Stem Bark | mdpi.com |

While this compound itself has been isolated from a botanical source, the broader class of xanthone compounds is widely distributed in nature and is frequently produced by fungi and lichens. researchgate.netmdpi.comqut.edu.aunih.gov These organisms synthesize xanthones as secondary metabolites, often with diverse and complex structures. qut.edu.auresearchgate.net Fungi and lichens are considered significant sources, accounting for approximately 15% and 5% of all known natural xanthones, respectively. mdpi.com

Xanthones have been isolated from various marine-derived and terrestrial fungi, including species from the genera Aspergillus, Penicillium, Emericella, and Chaetomium. researchgate.net For example, the endolichenic fungus Sporormiella irregularis was found to produce a new xanthone glycoside called sporormielloside. mdpi.com Non-lichenized fungi like Penicillium persicinum and Penicillium vulpinum can synthesize lichexanthone. wikipedia.org

Lichens, which are symbiotic organisms of fungi and algae or cyanobacteria, are also prolific producers of unique xanthones. mdpi.comresearchgate.net The biosynthesis of these compounds in lichens occurs via the polyacetate/polymalonate pathway. mdpi.comnih.gov In some cases, a collaborative effort between the fungal and algal partners is suggested for the synthesis of certain lichen xanthones. mdpi.comresearchgate.net For instance, when the fungal symbiont of the lichen Lecanora dispersa is cultivated alone, its production of the typical lichen xanthone is diverted to other metabolites. mdpi.comnih.gov Dimeric xanthones, known as bisxanthones, have also been identified in lichens, fungi, and higher plants. mdpi.comnih.gov An example is Globulixanthone E, a dimeric xanthone found in both Symphonia globulifera and lichens. mdpi.com

Advanced Chromatographic and Extraction Methodologies for this compound Isolation

The isolation of pure this compound from its natural source material requires a multi-step process involving extraction, fractionation, and purification. These steps utilize modern chromatographic and extraction techniques to separate the target compound from a complex mixture of other metabolites.

The initial step in the isolation of this compound from the root bark of Symphonia globulifera involves solvent extraction. researchgate.net The dried and powdered plant material is subjected to extraction with an organic solvent mixture to create a crude extract containing a wide range of compounds. researchgate.netnih.gov For this compound, a chloroform-methanol (CHCl₃-MeOH) mixture was used to obtain the initial extract. researchgate.net

Following extraction, the crude extract undergoes solvent partitioning. This liquid-liquid extraction technique separates compounds based on their differential solubility in two immiscible liquid phases. mdpi.com This process effectively fractionates the crude extract, concentrating certain classes of compounds into specific fractions. nih.gov In the isolation of this compound, the crude extract was partitioned, and the resulting fractions were subjected to bioassays to identify the one with the desired activity, a process known as bioassay-guided fractionation. researchgate.netnih.gov This targeted approach ensures that subsequent purification efforts are focused on the fraction containing the compound of interest.

Table 2: Extraction and Fractionation of this compound

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Plant Material Preparation | Root bark of S. globulifera was air-dried and ground. | Increase surface area for efficient extraction. | researchgate.net |

| 2. Extraction | Maceration with a chloroform-methanol solvent mixture. | To create a crude extract containing secondary metabolites. | researchgate.net |

| 3. Fractionation | The crude extract was subjected to solvent partitioning. | To separate compounds into fractions based on polarity. | researchgate.netnih.gov |

| 4. Bioassay | Fractions were tested for cytotoxicity against the KB cell line. | To identify the biologically active fraction for further purification. | researchgate.netnih.gov |

The final stage in the isolation of this compound is the purification of the active fraction using preparative chromatography. researchgate.net This technique is designed to separate and purify larger quantities of a compound from a mixture for subsequent structural analysis. evotec.cominterchim.com

For this compound, the bioactive residue obtained from fractionation was subjected to column chromatography over silica (B1680970) gel. researchgate.net Silica gel is a common stationary phase used in normal-phase chromatography. The separation is achieved by eluting the column with a solvent system of increasing polarity. In this specific case, mixtures of dichloromethane (B109758) (CH₂Cl₂) and ethyl acetate (B1210297) (EtOAc) were used as the mobile phase. researchgate.net Fractions were collected systematically and monitored, likely by thin-layer chromatography (TLC), to combine those containing the pure compound. researchgate.net This meticulous chromatographic process yielded pure this compound as a yellow solid. researchgate.net

Table 3: Preparative Chromatography Parameters for this compound Isolation

| Parameter | Specification | Purpose | Reference |

|---|---|---|---|

| Technique | Column Chromatography | To separate individual compounds from the active fraction. | researchgate.net |

| Stationary Phase | Silica gel (230-400 mesh) | Adsorbent material that interacts differently with various compounds. | researchgate.net |

| Mobile Phase | Dichloromethane-Ethyl Acetate (CH₂Cl₂-EtOAc) mixtures | Solvent system used to move compounds through the column at different rates. | researchgate.net |

| Outcome | Isolation of pure this compound and Globulixanthone B. | To obtain the target compound in a purified form for structural elucidation. | researchgate.netnih.gov |

Mechanistic Investigations of Globulixanthone A S Biological Activities

Antioxidant Mechanisms of Globulixanthone A

Research specifically detailing the antioxidant mechanisms of this compound is not currently available in the scientific literature. General antioxidant activities are reported for the xanthone (B1684191) chemical class. semanticscholar.orgontosight.ai

Direct Reactive Oxygen Species (ROS) Scavenging Pathways

There are no specific studies that have been found to document the direct ROS scavenging pathways of this compound.

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Nrf2-Keap1-ARE Pathway)

There is no available research that specifically investigates the modulation of the Nrf2-Keap1-ARE pathway or other endogenous antioxidant enzyme systems by this compound.

Impact on Cellular Redox Homeostasis and Oxidative Damage Response

Specific data on the impact of this compound on cellular redox homeostasis and oxidative damage response has not been reported in the available literature.

Anti-inflammatory Mechanisms of this compound

While anti-inflammatory properties are a known characteristic of many xanthone compounds, specific mechanistic studies on this compound are not available. semanticscholar.orgfrontiersin.org

Regulation of Pro-inflammatory Cytokine and Chemokine Production (e.g., IL-1β, IL-6, IL-8, TNF-α)

There are no specific studies detailing the regulatory effects of this compound on the production of pro-inflammatory cytokines and chemokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), or Tumor Necrosis Factor-α (TNF-α).

Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK Cascades)

The modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, by this compound has not been specifically investigated in the available scientific literature.

Inhibition of Pro-inflammatory Enzyme Activities (e.g., COX-2)

This compound has been identified as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain. wikipedia.org COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that specifically target this enzyme. wikipedia.orgclevelandclinic.org The inhibition of COX-2 is a key mechanism in reducing inflammation. clevelandclinic.org While general NSAIDs inhibit both COX-1 and COX-2 enzymes, selective COX-2 inhibitors primarily block the COX-2 enzyme, which is mainly involved in inflammation. clevelandclinic.org

The mechanism by which some inhibitors block COX-2 involves interaction with key amino acid residues within the enzyme's active site. For instance, studies on other COX-2 inhibitors have shown that interactions with residues like Ser-530 and Tyr-385 are crucial for their inhibitory activity. nih.gov Some inhibitors bind in a way that their carboxylate group forms hydrogen bonds with Tyr-385 and Ser-530. nih.gov This type of binding prevents the conversion of arachidonic acid to prostaglandin (B15479496) G2, a key step in the inflammatory pathway. nih.gov

In certain cancer cells, such as neuroblastoma, COX-2 inhibitors have been shown to prevent the phosphorylation of proteins like HDM2, which in turn restores the function of the tumor suppressor protein p53, leading to apoptosis of cancer cells. wikipedia.org

Influence on Immune Cell Activation and Infiltration

The tumor microenvironment is a complex ecosystem that includes various immune cells. The infiltration of these immune cells can significantly influence tumor progression and response to therapies. aging-us.com The activation and infiltration of immune cells are orchestrated by various signaling molecules, including chemokines. frontiersin.org

In some contexts, the activation of certain immune cells, like mast cells, is a key feature of inflammatory conditions. frontiersin.orgnih.gov The infiltration of immune cells such as neutrophils and macrophages is a critical part of the body's response to tissue injury and inflammation. frontiersin.org However, in the context of cancer, the tumor microenvironment can manipulate immune cell function to promote its own growth and survival. For example, tumor cells can induce immune escape by inhibiting the function of immune cells through signaling pathways like PD-1/PD-L1. aging-us.com

Furthermore, the infiltration of immune cells can be a dynamic process. For instance, in psoriatic skin, there is a notable change in the profile of infiltrating immune cells compared to healthy skin, with a significant increase in activated mast cells. nih.gov Therapeutic interventions can alter this infiltration, indicating a link between immune cell presence and disease state. frontiersin.org

Anticancer and Cytotoxic Mechanisms of this compound

Induction of Apoptotic Pathways in Malignant Cells

This compound exhibits anticancer activity through the induction of apoptosis, or programmed cell death, in malignant cells. frontiersin.org Apoptosis is a highly regulated process essential for normal development and tissue homeostasis, and its dysregulation is a hallmark of cancer. frontiersin.org The induction of apoptosis is a primary mechanism for many cancer therapies. frontiersin.orgnih.gov

Apoptotic pathways can be broadly categorized as intrinsic and extrinsic. The intrinsic pathway is often initiated by cellular stress and involves the mitochondria, leading to the release of cytochrome c and the activation of caspase-9. plos.org The extrinsic pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, resulting in the activation of caspase-8. nih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3, which carry out the dismantling of the cell. plos.org

In the context of cancer, the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is often dysregulated. frontiersin.orgplos.org Compounds that induce apoptosis can shift this balance, for example, by increasing the expression of Bax and decreasing the expression of Bcl-2, thereby promoting cell death. plos.org Some natural compounds have been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which can trigger oxidative stress-mediated cell death. plos.org

Interference with Cellular Proliferation Signaling (e.g., Cell Cycle Arrest)

This compound has been shown to interfere with cellular proliferation by inducing cell cycle arrest. researchgate.net The cell cycle is a fundamental process that leads to cell division and is tightly regulated by a series of checkpoints. frontiersin.org A stable arrest of the cell cycle is a defining feature of cellular senescence and a key mechanism to prevent the propagation of damaged or potentially cancerous cells. frontiersin.org

Cell cycle arrest can occur at different phases, such as G1, S, G2, or M phase. wikipedia.org The G1/S checkpoint, for instance, prevents cells with damaged DNA from entering the DNA synthesis (S) phase. frontiersin.org This arrest provides an opportunity for DNA repair or, if the damage is too severe, for the cell to undergo apoptosis. frontiersin.org

The regulation of the cell cycle involves a complex interplay of proteins, including cyclins and cyclin-dependent kinases (CDKs). frontiersin.org Inhibitors of CDKs, such as p21 and p27, can halt the cell cycle. frontiersin.orgwikipedia.org The tumor suppressor protein p53 plays a crucial role in inducing cell cycle arrest, often by activating p21. frontiersin.orginstitut-curie.org Some anticancer agents exert their effects by causing DNA damage, which in turn activates these checkpoint pathways, leading to cell cycle arrest and subsequent apoptosis. frontiersin.org Ensemble docking results have indicated that this compound induces cell cycle arrest at the G1 phase. researchgate.net

Modulation of Cancer Metabolism (e.g., Glycolysis, TCA Cycle, Glutamine Metabolism)

Cancer cells exhibit reprogrammed metabolism to meet their high demands for energy and biosynthetic precursors for rapid proliferation. oncotarget.comnih.gov A key feature of this metabolic reprogramming is the "Warburg effect," where cancer cells predominantly rely on glycolysis for energy production even in the presence of oxygen. oncotarget.comembopress.org This results in the conversion of pyruvate (B1213749) to lactate (B86563) rather than its entry into the tricarboxylic acid (TCA) cycle. oncotarget.com

To compensate for the reduced influx of glucose-derived carbons into the TCA cycle, many cancer cells become "addicted" to glutamine. nih.govoaepublish.com Glutamine is a crucial nutrient that provides both carbon and nitrogen for the synthesis of amino acids, nucleotides, and glutathione. oaepublish.combiomolther.org Through a process called glutaminolysis, glutamine is converted to glutamate (B1630785) and then to α-ketoglutarate, which replenishes the TCA cycle intermediates (anaplerosis). oncotarget.comnih.govbiomolther.org This is critical for maintaining a functional TCA cycle to produce energy and building blocks for macromolecules. oncotarget.combiomolther.org

The enzyme glutaminase (B10826351) (GLS), which catalyzes the conversion of glutamine to glutamate, is often overexpressed in cancer cells and is a key target for cancer therapy. oncotarget.combiomolther.org Inhibition of glutamine metabolism can lead to an overproduction of reactive oxygen species (ROS) and deplete the antioxidant glutathione, making cancer cells more vulnerable to oxidative stress and cell death. nih.gov Some oncogenes, like K-Ras, have been shown to drive this metabolic shift towards increased glycolysis and glutamine utilization. embopress.org

Inhibition of Angiogenesis and Metastatic Processes

This compound has been associated with the inhibition of angiogenesis. chem960.com Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with oxygen and nutrients. wikipedia.orgcancer.govnih.gov Tumors stimulate angiogenesis by releasing pro-angiogenic factors, with vascular endothelial growth factor (VEGF) being a key player. wikipedia.orgcancer.gov VEGF binds to its receptors on endothelial cells, triggering signaling pathways that promote endothelial cell proliferation, migration, and the formation of new vascular structures. wikipedia.orgnih.gov

Anti-angiogenic therapies aim to block this process. frontiersin.org Strategies to inhibit angiogenesis include using monoclonal antibodies to sequester VEGF, or small molecule inhibitors that block the activity of VEGF receptors or downstream signaling molecules. wikipedia.orgcancer.govnih.gov By cutting off the blood supply, these inhibitors can slow or stop tumor growth. cancer.gov

Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related death. nih.gov This complex process involves cancer cells detaching from the primary tumor, invading surrounding tissues, entering the bloodstream or lymphatic system, and colonizing distant sites. researchgate.net The tumor microenvironment, including factors like transforming growth factor-beta (TGF-β), can play a significant role in promoting immune evasion and metastasis. nih.gov Some studies suggest that inhibiting certain signaling pathways, such as non-canonical WNT signaling, can suppress cancer cell motility and invasion, thereby reducing metastasis. nih.gov Furthermore, the formation of neutrophil extracellular traps (NETs) has been implicated in promoting metastasis, and inhibiting their formation could be a therapeutic strategy. mdpi.com

Interaction with Specific Cellular Targets and Proteins

Research into the specific molecular interactions of this compound has primarily centered on its cytotoxic effects and, more recently, on its potential as an inhibitor of various proteins through computational analysis.

One of the earliest identified biological activities of this compound is its significant in vitro cytotoxicity against human epidermoid carcinoma of the nasopharynx (KB cell line). researchgate.net Studies have demonstrated that this compound can compromise the survival of these cancer cells, exhibiting an IC50 value of 2.15 µg/mL. thieme-connect.comresearchgate.netresearchgate.net While this cytotoxic activity points to a direct interaction with cellular machinery essential for cancer cell survival, the precise molecular targets and the exact mechanism of action remain poorly understood. pharmchoices.com

In silico molecular docking studies have further explored the potential of this compound to bind to specific protein targets. One such study investigated its interaction with the main protease (Mpro) of the SARS-CoV-2 virus, a critical enzyme for viral replication. researchgate.net The results indicated that this compound could be a potential inhibitor of this protein. researchgate.net Another computational study analyzed the binding affinities of several phytocompounds from Symphonia globulifera against proteins crucial for spermatogenesis, such as the cholesterol side-chain cleavage enzyme (CYP11A1) and 3β-hydroxysteroid dehydrogenase (3β-HSD). hilarispublisher.comresearchgate.net In this analysis, this compound demonstrated a binding energy of -5.9 kcal/mol with the 3β-HSD receptor. hilarispublisher.comresearchgate.net These docking studies suggest that this compound has the structural potential to interact with a range of cellular and viral proteins, though experimental validation of these specific interactions is required. researchgate.nethilarispublisher.comresearchgate.net

Other Mechanistic Biological Activities of this compound

Investigations into the broader biological effects of this compound include its potential to inhibit key enzymes involved in physiological and pathological processes.

Direct experimental research confirming the inhibitory activity of this compound against cholinesterase or carbonic anhydrase has not been found in the reviewed literature. However, studies on other compounds from Symphonia globulifera and related xanthones indicate that this class of molecules is being investigated for such properties. For instance, Guttiferone A, another compound isolated from S. globulifera, has been identified as an inhibitor of both acetylcholinesterase and butyrylcholinesterase. pharmchoices.com

Furthermore, in silico research on Globulixanthone C, a closely related molecule, has shown it to be a potential inhibitor of Carbonic Anhydrase II (CA II), a target for antihypertensive drugs. innovareacademics.in These findings suggest that the xanthone scaffold present in this compound may have the potential for enzyme inhibition, but specific experimental studies on this compound are required for confirmation.

In Silico Investigations into Endocrine System Interactions (e.g., Spermatogenesis-related targets for Globulixanthone B)

While direct in silico research on the endocrine system interactions of this compound is not extensively documented in available scientific literature, computational studies on the closely related compound, Globulixanthone B, offer significant insights. These investigations provide a valuable framework for understanding how this class of xanthones may interact with biological targets, particularly those involved in spermatogenesis. A key study employed molecular docking to evaluate the bioactive effects of Globulixanthone B on proteins crucial for male fertility. hilarispublisher.comresearchgate.nethilarispublisher.com

Detailed Research Findings

The process of spermatogenesis is intricately regulated by the hypothalamic-pituitary-gonadal axis, involving key hormones and their receptors. researchgate.net Computational proteomics has enabled the identification and analysis of proteins that are essential for spermatogenesis, making them potential drug targets. hilarispublisher.com In one such in silico study, researchers investigated the interaction of phytocompounds from the plant Symphonia globulifera, identifying Globulixanthone B as a lead compound with the potential to influence spermatogenesis. hilarispublisher.comresearchgate.net

The study utilized molecular docking simulations with the PyRx tool and Autodock Vina to assess the binding affinity of Globulixanthone B to four critical protein targets involved in steroidogenesis and testicular function. hilarispublisher.comresearchgate.net The selected targets were:

Cholesterol side-chain cleavage enzyme (CYP11A1): A primary enzyme in the conversion of cholesterol to pregnenolone, a crucial precursor for testosterone (B1683101) synthesis. hilarispublisher.comresearchgate.net

3β-Hydroxysteroid dehydrogenase (3β-HSD): An enzyme essential for the biosynthesis of all classes of steroid hormones. hilarispublisher.comresearchgate.net

Luteinizing hormone receptor (LHR): A transmembrane receptor in testicular Leydig cells that, when activated by luteinizing hormone (LH), stimulates testosterone production. hilarispublisher.comresearchgate.net

Follicle-stimulating hormone receptor (FSHR): A receptor on Sertoli cells that responds to follicle-stimulating hormone (FSH) to support the maturation of sperm cells. hilarispublisher.comresearchgate.net

The results indicated that Globulixanthone B exhibited significant binding energy and a strong binding affinity for these receptors. hilarispublisher.comresearchgate.net This strong interaction is attributed to a high number of hydrophobic interactions between the compound and the amino acid residues within the binding sites of the target proteins. hilarispublisher.com The study concluded that Globulixanthone B shows promise as a potential therapeutic agent for enhancing spermatogenesis. hilarispublisher.comhilarispublisher.comresearchgate.net

Data Tables

The binding affinities from the molecular docking analysis are presented below. A more negative score indicates a stronger binding affinity between the ligand and the protein target.

Table 1: Molecular Docking Scores of Globulixanthone B Against Spermatogenesis-Related Targets

This table shows the binding affinity of Globulixanthone B with key proteins involved in the spermatogenesis pathway. hilarispublisher.comresearchgate.net

| Protein Target | PDB ID / Model Source | Function | Globulixanthone B Binding Affinity (kcal/mol) |

|---|---|---|---|

| CYP11A1 | 3n9y | Converts cholesterol to pregnenolone | -9.5 |

| 3β-HSD | Uniprot (FASTA sequence model) | Steroid hormone biosynthesis | -8.3 |

| LHR | 1lut | Stimulates testosterone production | -8.2 |

| FSHR | 1xwd | Supports spermatid maturation | -7.9 |

Table 2: Interaction Details of Globulixanthone B with Target Receptors

This table details the number of hydrophobic interactions and hydrogen bonds formed between Globulixanthone B and the target receptors, as identified in the docking study. hilarispublisher.com

| Protein Target | Number of Hydrophobic Interactions | Number of Hydrogen Bonds |

|---|---|---|

| CYP11A1 | 12 | Not Specified |

| LHR | 9 | Not Specified |

| FSHR | 5 | Not Specified |

| 3β-HSD | 3 | Not Specified |

Computational and Theoretical Studies on Globulixanthone a

Molecular Docking Analyses for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for bioactive compounds and estimating the strength of their interaction.

Research has been conducted to evaluate the interaction of Globulixanthone A with various protein targets using molecular docking. One such study investigated its potential role in male infertility by docking it against key proteins involved in spermatogenesis: Cholesterol side-chain cleavage enzyme (CYP11A), 3β-Hydroxysteroid dehydrogenase (3B-HSD), Luteinizing hormone receptor (LHR), and Follicle-stimulating hormone receptor (FSH-R). hilarispublisher.comresearchgate.net The study reported specific binding energy scores, which indicate the stability of the ligand-protein complex; a more negative value suggests a more favorable interaction. For the 3B-HSD receptor, this compound showed a binding energy of -5.9 kcal/mol. hilarispublisher.comresearchgate.net

Another in silico investigation screened a series of natural xanthones, including this compound, for their potential to inhibit the SARS-CoV-2 main protease. researchgate.net The results indicated that this compound exhibited excellent binding energy against this viral enzyme, suggesting a potential antiviral application. researchgate.net A separate study assessing xanthones as potential inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase domain also listed this compound among the compounds analyzed. biology-journal.org

These docking studies are crucial for initial screening and hypothesis generation, pointing toward specific proteins and pathways that may be modulated by this compound, thus providing a foundation for its observed cytotoxicity.

Table 1: Molecular Docking Results for this compound with Various Protein Targets

| Protein Target | Biological Role | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 3β-Hydroxysteroid dehydrogenase (3B-HSD) | Steroidogenesis | -5.9 | hilarispublisher.comresearchgate.net |

| SARS-CoV-2 Main Protease | Viral Replication | Data indicates "excellent binding energy" but specific value not detailed in the main text. | researchgate.net |

Molecular Dynamics Simulations for Ligand-Protein Interaction Stability and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations are applied to docked ligand-protein complexes to assess their stability and observe how the interaction evolves. This technique provides detailed insights into the conformational changes in both the ligand and the protein upon binding and can confirm the stability of key interactions, such as hydrogen bonds, predicted by docking. While molecular docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the interaction, enhancing the reliability of the predictions.

As of the current literature reviewed, specific molecular dynamics simulation studies focused exclusively on this compound have not been published. Such studies would be a logical next step following the initial docking analyses to validate the stability of the predicted binding modes of this compound with targets like 3B-HSD or the SARS-CoV-2 main protease. An MD simulation would reveal whether the key interactions are maintained over a simulated period, providing stronger evidence for the compound's potential mechanism of action.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods can determine various molecular descriptors, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The difference between the HOMO and LUMO energies, known as the energy gap, is a critical descriptor for predicting a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. The MEP map provides a visual representation of the charge distribution, highlighting regions prone to electrophilic or nucleophilic attack. For a compound like this compound, known for its cytotoxic effects, quantum chemical calculations could elucidate the specific chemical features responsible for its biological activity.

Currently, there are no specific published studies detailing quantum chemical calculations for this compound. Performing such calculations would provide fundamental insights into its electronic properties, helping to explain its reactivity and interaction with biological macromolecules from a subatomic perspective.

In Silico Proteomics and Systems Biology Approaches for Mechanistic Insights

In silico proteomics and systems biology represent advanced computational approaches that aim to understand the complex interactions within a biological system. Instead of focusing on a single target, these methods analyze the effect of a compound on a network of proteins and pathways to provide a holistic view of its biological impact. By integrating data from proteomics, genomics, and computational modeling, systems biology can help construct maps of cellular processes and predict how a drug might alter them.

Given that this compound exhibits potent cytotoxicity, its effects are likely not limited to a single protein but involve a cascade of molecular events. nih.gov In silico proteomics could be used to predict the broader set of proteins that may interact with this compound, while a systems biology approach could model the downstream consequences of these interactions on cellular pathways, such as those controlling cell proliferation and apoptosis, to better understand its anticancer mechanism. hilarispublisher.com

To date, comprehensive in silico proteomics or systems biology studies specifically investigating this compound have not been reported in the available literature. Such research would be invaluable for moving beyond single-target identification to a more complete, mechanistic understanding of the compound's bioactivity.

Advanced Analytical Methodologies for Globulixanthone a Detection and Quantification

Chromatographic Techniques for Isolation, Separation, and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify compounds in a liquid solution. scielo.brlcms.cz It operates by pumping a solvent mixture (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). scielo.br The high resolution and efficiency of HPLC make it an indispensable tool in natural product chemistry for both analytical and preparative-scale separations. lcms.cz

While the initial isolation of Globulixanthone A was achieved using column chromatography over silica (B1680970) gel with cyclohexane-EtOAc mixtures, HPLC represents a more advanced and efficient method for its purification and purity assessment. semanticscholar.orgcabidigitallibrary.org Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (like methanol-water or acetonitrile-water), is commonly used for the analysis of xanthones. nih.govresearchgate.net The separation is based on the differential hydrophobicity of the compounds.

Table 1: General HPLC Parameters for Xanthone (B1684191) Analysis

| Parameter | Description | Common Conditions for Xanthones |

|---|---|---|

| Column | The heart of the HPLC system, containing the stationary phase. | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size). nih.gov |

| Mobile Phase | The solvent that moves the sample through the column. | A gradient of aqueous acid (e.g., 0.1% formic or acetic acid) and an organic solvent like methanol (B129727) or acetonitrile. nih.govnih.gov |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | Typically around 1.0 - 1.2 mL/min. nih.govnih.gov |

| Detection | The method used to visualize the separated compounds as they elute. | Photodiode Array (PDA) or UV detector, often set at wavelengths like 254 nm where xanthones absorb light. nih.gov |

| Injection Volume | The amount of sample introduced into the system. | Usually in the range of 10-20 µL. nih.govnih.gov |

This table presents typical conditions used for the analysis of xanthones and related phenolic compounds, adaptable for this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a separation technique used for analyzing volatile and thermally stable compounds. mdpi.com In GC, the mobile phase is an inert gas (like helium or nitrogen) that carries the vaporized sample through a column containing the stationary phase. researchgate.net Separation occurs based on the compound's boiling point and its interaction with the stationary phase. researchgate.net

This compound is a complex, high-molecular-weight polyphenol with low volatility and thermal stability. Direct analysis by GC is not feasible as it would require high temperatures that would lead to its decomposition before vaporization. prota4u.org Therefore, GC is not a standard method for the detection or quantification of this compound, and there is no available literature detailing its use for this specific compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique often used to monitor the progress of reactions and the separation of fractions from column chromatography. nih.gov It involves a stationary phase, typically a thin layer of silica gel or alumina (B75360) coated on a plate, and a mobile phase, which is a solvent or solvent mixture that moves up the plate via capillary action.

In the initial isolation of this compound, TLC was used to analyze the fractions collected from the primary column chromatography separation. The purity of the isolated compound can be assessed by observing a single spot on the TLC plate under UV light (commonly at 254 nm and 365 nm) after development with an appropriate solvent system. A ferric chloride spray reagent can also be used for visualization, which typically gives a positive reaction for phenolic compounds like this compound. acs.org

Mass Spectrometry-Based Detection and Structural Elucidation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an extremely sensitive method used for determining the molecular weight and elemental composition of a compound and for elucidating its structure by analyzing its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is highly effective for analyzing complex mixtures like plant extracts, allowing for the separation of individual components before they enter the mass spectrometer for detection and identification. Tandem mass spectrometry (MS/MS) further enhances structural elucidation by selecting a specific ion (a precursor ion) and fragmenting it to produce a characteristic spectrum of product ions.

For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was a key technique in determining its molecular formula, C24H24O6. cabidigitallibrary.org LC-MS/MS is the method of choice for detecting this compound in crude extracts and for detailed structural studies.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Inferred Data | Reference |

|---|

Detailed MS/MS fragmentation data for this compound is not extensively published, but would involve characteristic losses of its isoprenoid side chains and fragmentation of the xanthone core.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) links a gas chromatograph to a mass spectrometer, providing a powerful tool for the separation and identification of volatile and semi-volatile organic compounds. prota4u.org The GC separates the components of a mixture, and the MS provides detailed mass spectra for their identification.

As discussed in section 8.1.2, this compound is a non-volatile compound, making it unsuitable for analysis by GC-MS without chemical derivatization to increase its volatility. mdpi.com Such a process is complex and can introduce artifacts. Consequently, GC-MS is not employed for the analysis of this compound, and LC-MS is the preferred method.

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, UV-Vis, Infrared Spectroscopy) in Research Context

The structural elucidation of this compound, like many natural products, relies heavily on a combination of spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity, functional groups, and electronic properties. In research settings, Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy are fundamental tools for the unambiguous identification and characterization of this xanthone derivative. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for defining the precise structure of this compound. researchgate.net One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon) NMR, reveal the chemical environment of each hydrogen and carbon atom in the molecule. mdpi.com For this compound, ¹H NMR data shows characteristic signals for a 1,2,3-trisubstituted benzene (B151609) ring, a methyl chromene ring, and a 4-methylpent-3-enyl moiety. researchgate.net For instance, the ABC spin system observed at chemical shifts (δ) of 7.48, 6.83, and 6.71 ppm is indicative of the trisubstituted benzene portion of the xanthone core. researchgate.net

Two-dimensional (2D) NMR experiments, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between protons and carbons. researchgate.netmdpi.com Analysis of the HMBC spectrum for this compound allows for the unambiguous assignment of all proton and carbon signals and clarifies the exact positions of the various substituents on the xanthone scaffold. researchgate.net

The following table summarizes the ¹H NMR spectral data for this compound, as recorded in Dimethyl Sulfoxide (DMSO) at 300 MHz. researchgate.net

| Position | Chemical Shift (δ) | Multiplicity | Coupling Constant (J in Hz) |

| H-5 | 6.71 | dd | 8.3, 1.9 |

| H-6 | 7.48 | t | 8.3 |

| H-7 | 6.83 | dd | 8.3, 1.9 |

| H-2' | 7.11 | d | 16.3 |

| H-3' | 5.76 | d | 10.0 |

| H-5' (CH₃) | 1.44 | s | |

| H-2'' | 2.11 | m | |

| H-3'' | 5.08 | t | 6.8 |

| H-5'' (CH₃) | 1.65 | s | |

| H-6'' (CH₃) | 1.58 | s |

Data sourced from ResearchGate. researchgate.net

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, which is particularly useful for identifying chromophores—the parts of a molecule responsible for its color. msu.edu Xanthone derivatives typically exhibit characteristic absorption bands in the UV-Vis spectrum. researchgate.net For related compounds isolated from Symphonia globulifera, such as Globulixanthone C, absorption maxima are observed around 337 nm. researchgate.net These absorptions correspond to the conjugated system of the xanthone core. azooptics.com The specific pattern of absorption helps confirm the xanthone structure of this compound. libretexts.orgtechnologynetworks.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.com In the context of xanthones like this compound, IR spectra typically show characteristic absorption bands for hydroxyl (-OH) groups and carbonyl (C=O) groups. scribd.com For example, the IR spectrum of Globulixanthone C, a related compound, displays a broad band for hydroxyl groups around 3454 cm⁻¹ and a sharp peak for a conjugated carbonyl group at 1664 cm⁻¹. researchgate.net The presence of similar bands in the spectrum of this compound would confirm the presence of these key functional groups within its structure. libretexts.org

Challenges and Optimization in Sample Preparation for Complex Matrices

The detection and quantification of this compound are significantly complicated by the nature of its source material, typically the root bark of Symphonia globulifera. researchgate.net This plant material represents a highly complex biological matrix, containing a vast array of other compounds such as lipids, proteins, polysaccharides, and other secondary metabolites (e.g., other xanthones, flavonoids). nih.gov Effective sample preparation is therefore a critical and challenging step to isolate this compound from these interfering substances before instrumental analysis. organomation.com

A primary challenge is overcoming matrix effects, where co-extracted compounds interfere with the analytical signal of the target analyte, leading to inaccurate quantification. spectroscopyonline.com The complexity of the sample matrix can lead to issues such as ion suppression in mass spectrometry or overlapping peaks in chromatography. preomics.com Furthermore, the integrity of the analyte must be preserved throughout the extraction process, avoiding degradation from enzymes or chemical reactions. organomation.com For low-abundance compounds, minimizing sample loss during the multi-step preparation procedure is also crucial. mdpi.com

To address these challenges, several optimization strategies are employed. The sample preparation workflow for a natural product like this compound typically involves extraction, cleanup, and concentration.

Extraction: The initial step involves extracting the compound from the solid plant material. This is often achieved using solvent extraction. sigmaaldrich.com The choice of solvent is critical; a mixture like chloroform-methanol has been used for extracting xanthones from Symphonia globulifera. researchgate.net Optimization of this step may involve testing different solvent systems and extraction conditions (e.g., temperature, time) to maximize the recovery of this compound while minimizing the co-extraction of interfering matrix components.

Cleanup and Fractionation: Following extraction, the crude extract is too complex for direct analysis. chromatographyonline.com Cleanup techniques are essential to remove major classes of interfering compounds. drawellanalytical.com

Liquid-Liquid Extraction (LLE): This technique partitions compounds between two immiscible solvents based on their relative solubility, allowing for the separation of compounds with different polarities. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and pre-concentration. chromatographyonline.compica-berlin.de The crude extract is passed through a cartridge containing a solid adsorbent. By carefully selecting the adsorbent material and elution solvents, it is possible to selectively retain interfering compounds while allowing this compound to pass through, or vice-versa. pica-berlin.de This method is highly adaptable and can be optimized by testing various commercially available sorbents to achieve the desired separation. pica-berlin.de

Column Chromatography: For further purification, column chromatography over silica gel is a standard method. researchgate.net The extract is separated into multiple fractions by eluting with a gradient of solvents of increasing polarity, such as cyclohexane-ethyl acetate (B1210297) mixtures. researchgate.net This allows for the isolation of individual compounds, including this compound, based on their differential adsorption to the stationary phase.

The following table outlines common challenges in sample preparation from complex matrices and corresponding optimization strategies relevant to the analysis of this compound.

| Challenge | Optimization Strategy |

| Matrix Effects | Sample dilution, use of internal standards, matrix-matched calibration, selective extraction techniques (e.g., SPE). drawellanalytical.com |

| Analyte Degradation | Rapid metabolism quenching after sample collection, use of appropriate solvents and temperatures, minimizing exposure to light and air. nih.gov |

| Low Analyte Concentration | Pre-concentration steps using SPE or solvent evaporation, using micro-scale techniques to reduce sample loss. mdpi.com |

| Presence of Interfering Substances | Multi-step cleanup involving LLE and/or SPE, fractionation using column chromatography. chromatographyonline.com |

| Method Reproducibility | Standardization of all preparation steps, automation of extraction procedures where possible. nih.gov |

By systematically optimizing these sample preparation steps, researchers can develop a robust and reproducible method to effectively isolate and purify this compound from its complex natural matrix, enabling accurate spectroscopic characterization and quantification. core.ac.uk

Prospective Research Directions and Applications in Globulixanthone a Studies

Exploration of Novel Bioproduction Methods and Strain Engineering

The natural production of Globulixanthone A is confined to plant sources like Symphonia globulifera. nih.govresearchgate.net This reliance on natural harvesting presents challenges in terms of yield, scalability, and sustainability. Future research should focus on developing robust bioproduction platforms.

Plant Cell and Root Cultures: Plant tissue culture represents a promising alternative to whole-plant extraction. Systems like cell suspensions, calli, and adventitious or hairy root cultures have proven effective for producing other xanthones. researchgate.netresearchgate.net For instance, adventitious root cultures of Hypericum perforatum have been optimized for xanthone (B1684191) accumulation. researchgate.net A similar approach could be developed for S. globulifera to create a controlled, continuous source of this compound. Elicitation, using agents like chitosan (B1678972) or co-culture with bacteria such as Agrobacterium, has been shown to significantly enhance xanthone yields in Hypericum cell suspensions and could be a viable strategy. researchgate.netresearchgate.net

Microbial Fermentation and Strain Engineering: Microorganisms, including fungi and bacteria, naturally produce a vast array of secondary metabolites, including unique xanthones via the polyketide pathway. researchgate.net The genetic tractability of these organisms makes them ideal candidates for metabolic engineering. caister.com Future work could involve:

Screening Endophytes: Isolating and screening endophytic fungi from Symphonia globulifera may reveal novel microbial producers of this compound or its precursors.

Heterologous Expression: Transferring the biosynthetic genes for this compound into a high-yielding microbial host like Aspergillus nidulans or yeast. nih.gov

Strain Optimization: Using genetic engineering to modify the genomes of host cells to optimize them for producing the desired compound. susupport.comatcc.org This involves enhancing precursor supply, upregulating pathway genes, and eliminating competing metabolic pathways to improve the final titer.

| Bioproduction Method | Approach | Potential Advantages | Key Research Steps |

|---|---|---|---|

| Plant Tissue Culture | Establishment of Symphonia globulifera cell, callus, or root cultures. | Sustainable, controlled production independent of geographical and seasonal constraints. | Develop sterile cultures, optimize growth media and conditions, apply elicitors to boost yield. researchgate.net |

| Microbial Fermentation | Identification and engineering of a microbial host (e.g., fungus, bacterium) to produce this compound. | High scalability, rapid growth cycles, and amenability to genetic manipulation. caister.com | Isolate and identify biosynthetic genes, clone into an industrial strain, optimize fermentation process. nih.gov |

Development of Advanced Synthetic Biology Approaches for Xanthone Production

Synthetic biology offers powerful tools to reconstruct and optimize complex biosynthetic pathways in heterologous hosts, providing a sustainable alternative for producing valuable plant-derived natural products. frontiersin.orgnih.gov Knowledge of the xanthone biosynthetic pathway is crucial for these efforts. Xanthone biosynthesis in plants typically involves a combination of the shikimate and acetate (B1210297) pathways to form a benzophenone (B1666685) intermediate, which is then cyclized by a cytochrome P450 enzyme to form the core xanthone scaffold. nih.govmdpi.com

Future research in this area should aim to:

Elucidate the Biosynthetic Pathway: The specific genes and enzymes responsible for the biosynthesis of this compound in Symphonia globulifera are currently unknown. Transcriptomic and genomic analysis of the plant can identify candidate genes, including polyketide synthases (PKS), benzophenone synthase (BPS), cytochrome P450 monooxygenases, and prenyltransferases. nih.govontosight.ai

Reconstitute the Pathway: Once identified, these genes can be expressed in a chassis organism like Saccharomyces cerevisiae (yeast) or Escherichia coli. This involves pathway engineering to ensure the efficient conversion of basic precursors into the final product.

Optimize Production: Synthetic biology tools, such as domain swapping in PKS-NRPS enzymes and promoter engineering, can be used to create novel analogs or enhance the production of this compound. rsc.org Heterologous expression of hybrid systems has been successfully used to generate new metabolites, demonstrating the potential for combinatorial biosynthesis. rsc.org

Identification of Undiscovered Mechanistic Pathways and Molecular Targets

Initial studies have shown that this compound possesses significant in vitro cytotoxicity against the KB human oral cancer cell line. nih.govresearchgate.net However, its precise mechanism of action and specific molecular targets remain unidentified. Understanding these aspects is critical for its development as a potential therapeutic agent.

Prospective research should focus on:

Target Identification: Utilizing proteomics and chemical biology approaches to identify the direct binding partners of this compound in cancer cells. Xanthones are known to interact with a wide range of biological targets, including various kinases. ontosight.airesearchgate.net In silico molecular docking studies, similar to those performed on Globulixanthone B, could predict interactions with key proteins involved in cell signaling and survival, such as those in steroidogenesis pathways or other critical cellular processes. researchgate.nethilarispublisher.com

Pathway Analysis: Investigating the downstream effects of this compound on cellular pathways. This includes assessing its impact on cell cycle progression, apoptosis (programmed cell death), inflammation, and oxidative stress. researchgate.net The mechanism may involve counteracting oxidative stress, a mode of action suggested for the related compound Globulixanthone B. researchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesizing or isolating analogs of this compound to determine which structural features are essential for its cytotoxic activity. This knowledge is invaluable for designing more potent and selective derivatives. scispace.com

| Xanthone Compound | Reported Molecular Target(s) | Potential Implication for this compound Research |

|---|---|---|

| Garcinol | Histone acetyltransferase p300, Acetylcholine esterase scite.ai | Suggests potential for epigenetic or neuro-related targets. |

| α-Mangostin | Ketohexokinase C (KHK-C) researchgate.net | Highlights kinases as a promising class of targets for investigation. |

| Gambogic Acid | Multiple targets including transferrin receptor, and Bcl-2 family proteins eurekaselect.com | Indicates that this compound could also have multiple targets, affecting various cell survival pathways. |

Investigation of Synergistic Interactions with Other Bioactive Compounds and Modulators

The therapeutic efficacy of a compound can often be enhanced when used in combination with other agents. This approach can lead to lower required doses, reduced toxicity, and the ability to overcome drug resistance. The investigation of synergistic interactions is a promising field for natural product research. researchgate.net

Future studies on this compound should explore:

Combination with Chemotherapeutics: Assessing whether this compound can enhance the efficacy of established anticancer drugs. Such combinations could allow for reduced dosages of highly toxic chemotherapies, thereby mitigating side effects.

Interaction with Other Natural Products: Plant extracts are complex mixtures of compounds, and their therapeutic effects can arise from synergistic interactions. nih.gov Investigating this compound in combination with other compounds isolated from Symphonia globulifera, such as Globulixanthone B or guttiferones, could reveal enhanced bioactivity. researchgate.netscispace.com

Antimicrobial Synergy: While initially noted for its cytotoxic effects, many xanthones also possess antimicrobial properties. rsc.orgresearchgate.net It would be valuable to test this compound against a panel of pathogenic bacteria and fungi, both alone and in combination with known antibiotics, to identify potential synergistic effects that could help combat antimicrobial resistance. The fractional inhibitory concentration (FIC) index is a standard method to quantify these interactions as synergistic, additive, or antagonistic. nih.gov

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| Acetyl-CoA |

| α-Mangostin |

| Benzoyl-CoA |

| Chitosan |

| Gambogic Acid |

| Garcinol |

| This compound |

| Globulixanthone B |

| Guttiferone A |

| Malonyl-CoA |

Q & A

Q. What are the primary natural sources of Globulixanthone A, and what methods are used for its extraction and identification?

this compound (and its analogs like Globulixanthone C) is isolated from plant species such as Symphonia globulifera and Allanblackia floribunda. Extraction typically involves maceration or Soxhlet extraction using solvents like methanol or dichloromethane, followed by chromatographic techniques (e.g., column chromatography, HPLC) for purification. Structural identification employs spectroscopic methods (NMR, MS) and comparison with published data .

Q. What in vitro assays are commonly employed to assess the biological activity of this compound?

Standard assays include enzyme inhibition studies (e.g., carbonic anhydrase II inhibition), antimicrobial susceptibility testing (MIC/MBC determination), and antioxidant activity evaluations (DPPH radical scavenging). For CA II inhibition, activity is quantified via stopped-flow CO₂ hydration assays, with IC₅₀ values compared to reference inhibitors like Chlorthalidone .

Q. What pharmacokinetic properties of this compound suggest its potential for oral bioavailability?

Globulixanthone C, a closely related analog, complies with Lipinski's Rule of Five (molecular weight <500, logP <5, ≤5 H-bond donors, ≤10 H-bond acceptors) and exhibits moderate toxicity in oral rat LD50 studies, indicating potential for oral administration. These properties are extrapolated to this compound due to structural similarities .

Advanced Research Questions

Q. How do molecular docking studies compare the binding affinity of this compound with standard CA II inhibitors like Chlorthalidone?

Molecular docking reveals that Globulixanthone C (a structural proxy for this compound) binds to CA II with a lower binding affinity (-9.5 kcal/mol) compared to Chlorthalidone (-8.2 kcal/mol). However, its stability is enhanced through interactions with key residues (Val121, Leu198) via pi-alkyl and hydrogen bonds, as shown in Table 3 .

Q. What methodological considerations are critical when designing molecular dynamics (MD) simulations to evaluate the stability of this compound-CA II complexes?

Key parameters include:

- Simulation duration : ≥2 ns to ensure equilibration.

- Metrics : Root Mean Square Deviation (RMSD) for ligand-protein stability and Root Mean Square Fluctuation (RMSF) for residue flexibility.

- Interaction energy analysis : Lennard-Jones and Coulombic energy calculations to assess binding dynamics. For example, Globulixanthone C-CA II complexes show lower RMSF values (0.5–1.2 Å) for active-site residues compared to Chlorthalidone, indicating stable binding .

Q. How can researchers reconcile apparent contradictions between binding affinity data and functional efficacy in this compound studies?

While Globulixanthone C exhibits weaker binding affinity (-9.5 kcal/mol vs. -8.2 kcal/mol for Chlorthalidone), its functional efficacy arises from kinetic stability. MD simulations show sustained interactions with CA II's catalytic zinc domain (e.g., His94, Asn62), leading to prolonged inhibition despite lower initial affinity .

Q. What structural features of this compound contribute to its interaction with key residues in CA II's active site?

The xanthone core forms hydrogen bonds with Thr199/Thr200, while prenyl side chains engage in pi-alkyl interactions with Val121 and Leu198. These interactions stabilize the ligand in the hydrophobic pocket, as demonstrated in molecular docking and MD studies (Figure 7) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported binding affinities across different computational platforms?

- Standardize force fields : Use consistent parameters (e.g., AMBER, CHARMM) for docking and MD simulations.

- Validate with experimental data : Compare computational results with in vitro enzyme inhibition assays (e.g., IC₅₀ values). For instance, Globulixanthone C's computational binding affinity (-9.5 kcal/mol) aligns with its in vitro IC₅₀ of 12.3 nM, confirming predictive accuracy .

Methodological Best Practices

Q. What reporting standards are essential for reproducibility in studies on this compound?

- Experimental details : Document extraction solvents, chromatographic gradients, and spectroscopic conditions.

- Computational parameters : Specify docking software (e.g., AutoDock Vina), grid box dimensions, and MD simulation settings.

- Data availability : Provide raw NMR/MS spectra and simulation trajectories in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products